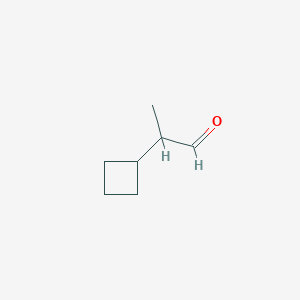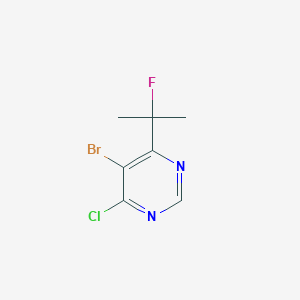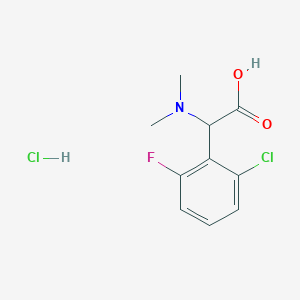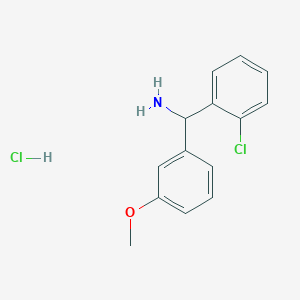![molecular formula C8H7ClN2O B1455453 7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶 CAS No. 930790-40-2](/img/structure/B1455453.png)
7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶
描述
“7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the linear formula C8H7O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” can be represented by the SMILES string ClC1=NC (OC)=CC2=C1NC=C2 . The InChI key is BFDLYXBWYQGPMS-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” are not available, there are studies on the chemical reactions of similar 1H-pyrrolo[2,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
“7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.
科学研究应用
多用途杂环合成基块
7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶作为多用途前体,在各种杂环化合物的合成中发挥着重要作用,因为它具有反应性氯和甲氧基基团。例如,通过亲核取代,它用于高效合成4-O-和C-取代的7-氮杂吲哚衍生物,突显了它在药物化学中的重要性,用于开发具有潜在生物活性的新化合物(Figueroa‐Pérez等,2006年)。
甲氧基化吡咯烷-2-酮的合成
7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶的化学结构允许对其进行重排和合成5-甲氧基-3-吡咯烷-2-酮。这些化合物是制备农药或药用化合物的宝贵中间体,展示了该化合物在生产用于各种应用的官能化分子中的作用(Ghelfi et al., 2003)。
融合杂环的制备
它还是合成复杂融合杂环系统的关键中间体,例如吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物。这些衍生物通过氧化过程合成,展示了该化合物在创造具有潜在药理活性的结构复杂分子方面的实用性(El-Nabi, 2004)。
c-Met抑制剂的开发
此外,7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶衍生物已被评估为c-Met抑制剂,在癌症治疗中至关重要。合成1H-吡咯并[2,3-b]吡啶和1H-吡唑并[3,4-b]吡啶衍生物,并对其在c-Met和ALK上的生物评价突显了7-氯-5-甲氧基-1H-吡咯并[2,3-C]吡啶衍生物在开发靶向癌症治疗中的潜力(Liu et al., 2016)。
安全和危害
The safety information for “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” indicates that it may cause skin irritation, skin sensitization, serious eye irritation, and long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Similar compounds have been known to target the fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives, which are known to inhibit fgfrs .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .
生化分析
Biochemical Properties
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The interaction between 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine and FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival .
Cellular Effects
The effects of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine leads to reduced cell migration and invasion, which are critical processes in cancer metastasis . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine involves its binding interactions with FGFRs. By occupying the ATP-binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, which is necessary for the activation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and survival signals, ultimately leading to cell death. Furthermore, 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine have been observed to change over time. The stability of this compound is an important factor in its long-term efficacy. Studies have shown that 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of FGFR signaling and consistent anti-cancer effects .
Dosage Effects in Animal Models
The effects of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine to specific organelles, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-7(5)8(9)11-6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLYXBWYQGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694603 | |
| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-40-2 | |
| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)



![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)
amino}acetic acid hydrochloride](/img/structure/B1455382.png)

![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)



